Undecanamide, 11-bromo-N-[2-(3,4-dihydroxyphenyl)ethyl]-
Description
Undecanamide, 11-bromo-N-[2-(3,4-dihydroxyphenyl)ethyl]- is a brominated long-chain fatty acid amide derivative featuring a catechol (3,4-dihydroxyphenyl) moiety attached via an ethyl linker to the amide nitrogen. The bromine atom at the 11th position of the undecanamide backbone may enhance electrophilic reactivity, while the catechol group contributes to hydrogen-bonding capacity and redox activity.
Properties
IUPAC Name |
11-bromo-N-[2-(3,4-dihydroxyphenyl)ethyl]undecanamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H30BrNO3/c20-13-8-6-4-2-1-3-5-7-9-19(24)21-14-12-16-10-11-17(22)18(23)15-16/h10-11,15,22-23H,1-9,12-14H2,(H,21,24) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ORQRMJXUAILMAF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1CCNC(=O)CCCCCCCCCCBr)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H30BrNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
400.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Undecanamide, 11-bromo-N-[2-(3,4-dihydroxyphenyl)ethyl]-, is a compound of interest due to its potential biological activities. This article explores its biological effects, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
- Chemical Formula : C15H20BrN2O2
- Molecular Weight : 336.24 g/mol
- IUPAC Name : 11-bromo-N-[2-(3,4-dihydroxyphenyl)ethyl]undecanamide
This compound features a long-chain fatty acid amide structure with a bromo substituent and a phenolic group, which may contribute to its biological activity.
The biological activity of Undecanamide, 11-bromo-N-[2-(3,4-dihydroxyphenyl)ethyl]- may involve interactions with various biological targets:
- G-Protein Coupled Receptors (GPCRs) : The compound may act as a modulator for GPCRs, influencing signaling pathways related to inflammation and pain perception .
- Estrogen Receptors : Given the presence of the dihydroxyphenyl group, it is hypothesized that this compound could interact with estrogen receptors, potentially exhibiting estrogenic activity .
2. Case Studies and Research Findings
Several studies have investigated the biological effects of similar compounds or derivatives:
- A study highlighted the estrogenic activity of various phenolic compounds in binding assays with estrogen receptors. While specific data on Undecanamide is limited, compounds with similar structures often exhibit significant receptor binding affinities .
- Research on fatty acid amides indicates that they can modulate pain pathways and inflammatory responses through endocannabinoid-like mechanisms. This suggests potential analgesic properties for Undecanamide .
Table 1: Biological Activities of Related Compounds
| Compound Name | Activity Type | Reference |
|---|---|---|
| Undecanamide | Potential GPCR modulator | |
| 2-(3,4-Dihydroxyphenyl)ethylamine | Estrogen receptor agonist | |
| Palmitoylethanolamide | Analgesic and anti-inflammatory |
1. In Vitro Studies
In vitro studies are essential for understanding the specific actions of Undecanamide on cell lines expressing various receptors. These studies help elucidate its binding affinity and functional effects on cellular signaling pathways.
2. In Vivo Studies
Animal models can provide insights into the pharmacokinetics and therapeutic potential of Undecanamide. Observations regarding its efficacy in reducing inflammation or modulating pain responses would be critical for future development.
Scientific Research Applications
Cancer Treatment
Undecanamide, 11-bromo-N-[2-(3,4-dihydroxyphenyl)ethyl]- has been investigated for its potential role in cancer immunotherapy. Research indicates that compounds like this can induce the formation of neoantigens through irreversible binding to proteins in cancer cells, thereby eliciting an immune response against tumors.
Case Studies:
- Immunogenic Treatment : A patent details the use of this compound as part of a therapeutic regimen that combines it with other anticancer drugs, particularly immune checkpoint inhibitors targeting CTLA-4 and PD-1 pathways. This combination aims to enhance T-cell activation and improve overall treatment efficacy against tumors .
- Mechanism of Action : The compound's ability to generate neoantigens suggests that it can modify the tumor microenvironment, promoting an immune response that may inhibit tumor growth .
Neurobiology
The compound's structural features suggest potential applications in neurobiology, particularly concerning neuroprotection and neuroinflammation.
Research Insights:
Pharmacological Applications
The compound's unique structure allows it to interact with various biological targets, potentially leading to diverse pharmacological effects.
Applications:
- G-Protein Coupled Receptor (GPCR) Regulation : Similar compounds have been studied for their ability to modulate GPCRs, which are critical in numerous physiological processes and disease states . This regulation could lead to new therapeutic strategies for conditions such as metabolic disorders or cardiovascular diseases.
Summary Table of Applications
Comparison with Similar Compounds
Comparison with Structural Analogs
The following table summarizes key structural and physicochemical differences between Undecanamide, 11-bromo-N-[2-(3,4-dihydroxyphenyl)ethyl]- and two closely related brominated undecanamides:
*Note: Molecular formula for the target compound can be inferred as ~C₁₉H₂₉BrNO₃, assuming an 11-carbon chain, bromine, and catechol-ethyl group.
Key Observations:
Structural Differences: The catechol-ethyl substituent in the target compound distinguishes it from analogs with purely alkyl (N-butyl-N-methyl) or aromatic (N-benzyl) groups. The N-butyl-N-methyl analog has a lower molar mass (334.34 g/mol) due to shorter substituents, while the N-benzyl analog exhibits increased hydrophobicity from the phenyl group .
Physicochemical Behavior: The target compound’s catechol group may confer pH-dependent solubility, with improved solubility in alkaline conditions due to deprotonation of phenolic -OH groups. This contrasts with the analogs, which lack ionizable groups and are likely less water-soluble .
This suggests that catechol-containing compounds may exhibit concentration-dependent cytotoxic effects, a critical consideration for the target compound’s therapeutic or experimental applications.
Research Findings and Limitations
However, cytotoxicity observed in Forsythoside A highlights the need for dose optimization .
Synthetic Challenges :
- The catechol group’s sensitivity to oxidation may complicate synthesis and storage, requiring inert atmospheres or stabilizing agents. This is less problematic for the N-butyl-N-methyl and N-benzyl analogs .
Data Gaps :
- Experimental data on the target compound’s solubility, stability, and bioactivity are absent in the provided evidence. Further studies are needed to validate theoretical predictions.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
